(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide is a β-substituted biarylphenylalanine amide developed as a potential therapeutic agent for type 2 diabetes []. It functions as a selective inhibitor of the enzyme DPP-IV.
Mechanism of Action
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide acts as a competitive inhibitor of DPP-IV [, ]. DPP-IV is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, this compound increases the levels of GLP-1, leading to improved glucose homeostasis by:
Physical and Chemical Properties Analysis
Oral Bioavailability: The compound demonstrates good oral bioavailability in preclinical animal models [].
Metabolic Stability: Data suggests a reasonable metabolic stability, enabling sufficient exposure for efficacy [].
Applications
The primary application explored in the reviewed literature for (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide is as a potential therapeutic agent for type 2 diabetes [, ]. Preclinical studies demonstrated its ability to:
Reduce Blood Glucose Levels: The compound effectively lowered blood glucose levels in diabetic animal models [].
Improve Glucose Tolerance: Administration of the compound improved glucose tolerance in preclinical models [].
Related Compounds
Compound Description: This compound is a potent and orally active dipeptidyl peptidase IV (DPP-4) inhibitor. [] It exhibits an IC50 value of 6.3 nM against DPP-4 and demonstrates excellent selectivity, oral bioavailability in preclinical species, and in vivo efficacy in animal models. [] Due to its promising profile, it was selected for further characterization as a potential treatment for type 2 diabetes. []
Compound Description: This compound is another dipeptidyl peptidase IV (DPP-IV) inhibitor that progressed to Phase 3 clinical trials for treating type 2 diabetes. [, , ] Studies in rats, dogs, and humans showed that it is rapidly absorbed and primarily metabolized by hydroxylation at the 5' position of its pyrimidine ring. [, ]
Relevance: Similar to 4-(3,3-Difluoropyrrolidin-1-yl)aniline, this compound possesses the 3,3-difluoropyrrolidine group. [, , ] This structural similarity suggests potential commonalities in their binding affinities to DPP-IV and their overall pharmacological profiles.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
Compound Description: This compound is synthesized using a C–F activation strategy and exhibits two distinct polymorphs. [] Its formation energetics are similar to its unmethylated analog. []
Relevance: Both this compound and 4-(3,3-Difluoropyrrolidin-1-yl)aniline fall under the category of substituted anilines. [] This categorization highlights their shared aniline core and suggests potential similarities in their reactivity and chemical properties.
4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline
Compound Description: This compound serves as a building block for a novel ferrocenyldithiophosphonate functional conducting polymer. [] This polymer acts as an immobilization matrix in an amperometric biosensor for glucose detection. []
Relevance: Both this compound and 4-(3,3-Difluoropyrrolidin-1-yl)aniline belong to the class of substituted anilines, with the aniline core acting as the site for further functionalization. [] This shared structural feature suggests potential similarities in their reactivity and their ability to undergo similar chemical transformations.
4-(1,2,4-Triazol-1-yl)aniline
Compound Description: In the crystal structure of this compound, molecules are linked into sheets via intermolecular N—H⋯N and C—H⋯N hydrogen bonds. [] Aromatic π–π stacking and N—H⋯π interactions are also observed. []
Relevance: This compound and 4-(3,3-Difluoropyrrolidin-1-yl)aniline share the 4-substituted aniline scaffold. [] This structural similarity may translate to comparable intermolecular interactions in the solid state, potentially leading to similar crystal packing motifs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.